REACTION_CXSMILES
|
[CH2:1]1[CH:6]2[CH:7]3[CH:13]4[CH2:14][CH:2]1[CH2:3][CH:4]1[CH:12]4[CH2:11][CH:9]([CH2:10][CH:5]12)[CH2:8]3.C(Cl)Cl.[N+]([O-])(O)=[O:19].OS(O)(=O)=O.[OH2:27]>CO>[CH2:14]1[C:2]2([OH:27])[CH2:1][CH:6]3[CH:5]4[CH2:10][C:9]5([OH:19])[CH2:11][CH:12]([CH:4]4[CH2:3]2)[CH:13]1[CH:7]3[CH2:8]5
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C1C2CC3C4C1C5CC(C4)CC3C5C2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 is removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture 26 is refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Removal of the water in the vacuum
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
ADDITION
|
Details
|
a mixture of different oligohydroxydes 20 as a remainder
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
Extraction of the filtrate with one or several organic solvents (typically diethylether)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2C3CC4(CC2C5CC1(CC3C5C4)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.097 mmol | |
AMOUNT: MASS | 21.3 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |